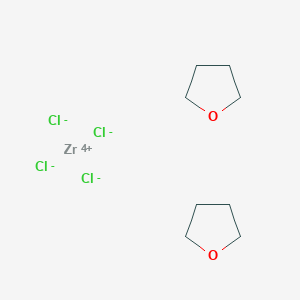
zirconium(4+) bis(THF) tetrachloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrachlorobis(tetrahydrofuran)zirconium, also known as zirconium tetrachloride tetrahydrofuran complex, is a coordination compound with the formula ZrCl4·2OC4H8. This compound features zirconium in a +4 oxidation state, coordinated to two tetrahydrofuran (THF) molecules and four chloride ions. It is a white crystalline solid that is sensitive to moisture and air .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetrachlorobis(tetrahydrofuran)zirconium can be synthesized by reacting zirconium tetrachloride with tetrahydrofuran in an anhydrous environment. The reaction typically takes place in an inert atmosphere, such as nitrogen or argon, to prevent moisture and air from interfering with the reaction. The reaction proceeds as follows :
ZrCl4+2THF→ZrCl4⋅2THF
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction is carried out in large reactors with controlled temperature and pressure to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: Tetrachlorobis(tetrahydrofuran)zirconium undergoes various chemical reactions, including:
Substitution Reactions: The THF ligands can be substituted by other ligands, such as phosphines or amines.
Oxidation-Reduction Reactions: The zirconium center can participate in redox reactions, although it is typically stable in the +4 oxidation state.
Coordination Reactions: The compound can form complexes with other Lewis bases.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include phosphines (e.g., triphenylphosphine) and amines (e.g., pyridine). These reactions are typically carried out in an inert atmosphere at room temperature or slightly elevated temperatures.
Oxidation-Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or oxidizing agents like hydrogen peroxide (H2O2) can be used under controlled conditions.
Major Products:
Substitution Reactions: Products include new zirconium complexes with different ligands.
Oxidation-Reduction Reactions: Products depend on the specific reagents used and the reaction conditions.
Scientific Research Applications
Tetrachlorobis(tetrahydrofuran)zirconium has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in polymerization reactions and the preparation of fluorocarbon materials.
Biology: While not commonly used directly in biological systems, its derivatives and complexes can be explored for potential biological activities.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of tetrachlorobis(tetrahydrofuran)zirconium primarily involves its role as a Lewis acid. The zirconium center can coordinate with electron-rich species, facilitating various chemical reactions. In catalytic applications, it activates substrates by coordinating to them, thereby lowering the activation energy and increasing the reaction rate. The specific molecular targets and pathways depend on the nature of the reaction and the substrates involved[6][6].
Comparison with Similar Compounds
Tetrachlorobis(tetrahydrofuran)titanium: Similar in structure but contains titanium instead of zirconium.
Zirconium tetrachloride: Lacks the tetrahydrofuran ligands and has different reactivity and applications.
Uniqueness: Tetrachlorobis(tetrahydrofuran)zirconium is unique due to its specific coordination environment, which imparts distinct catalytic properties. The presence of THF ligands makes it soluble in organic solvents and enhances its reactivity in certain chemical reactions .
Properties
Molecular Formula |
C8H16Cl4O2Zr |
|---|---|
Molecular Weight |
377.2 g/mol |
IUPAC Name |
oxolane;zirconium(4+);tetrachloride |
InChI |
InChI=1S/2C4H8O.4ClH.Zr/c2*1-2-4-5-3-1;;;;;/h2*1-4H2;4*1H;/q;;;;;;+4/p-4 |
InChI Key |
VDJJKYYENYIHFF-UHFFFAOYSA-J |
Canonical SMILES |
C1CCOC1.C1CCOC1.[Cl-].[Cl-].[Cl-].[Cl-].[Zr+4] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[3,5-dimethyl-1-(4H-1,2,4-triazol-3-yl)-1H-pyrazol-4-yl]methyl}aniline](/img/structure/B12348157.png)
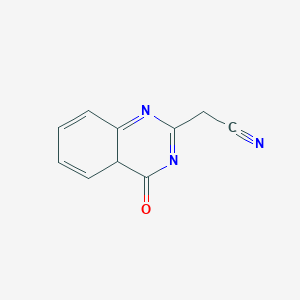
![2,3,3a,4,5,9b-hexahydro-1H-benzo[g]indazole-3-carboxylic acid](/img/structure/B12348182.png)
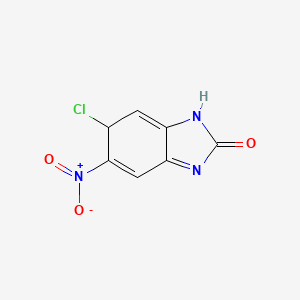
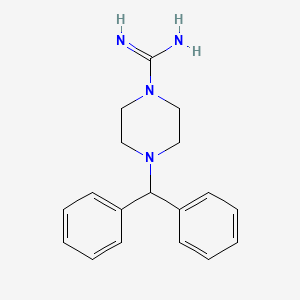
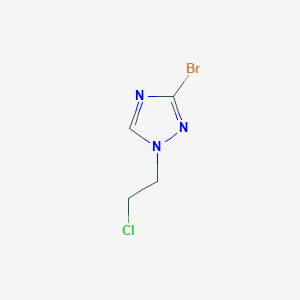
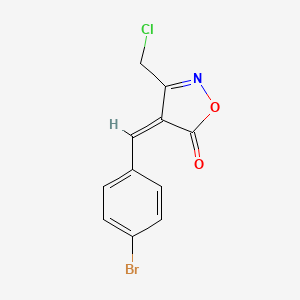
![N-[1-(methoxymethyl)-1H-1,2,4-triazol-5-yl]ethane-1,2-diamine](/img/structure/B12348225.png)
![(1S,3S,6S,7Z,10Z,13R,16S,17S,18S,21R,22R,23Z)-17-[(2R,4R,5S,6R)-5-[(3,5-dichloro-1H-pyrrole-2-carbonyl)amino]-4-hydroxy-6-methyloxan-2-yl]oxy-3,22-diethyl-23-hydroxy-6,8,18-trimethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,10,14,23-pentaene-4-carboxylic acid](/img/structure/B12348232.png)
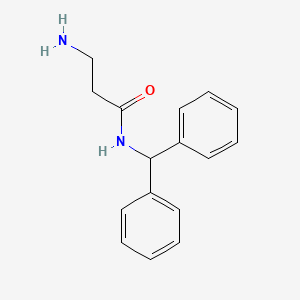
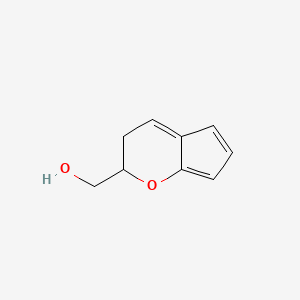
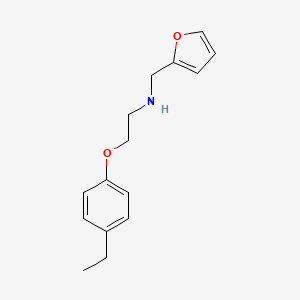
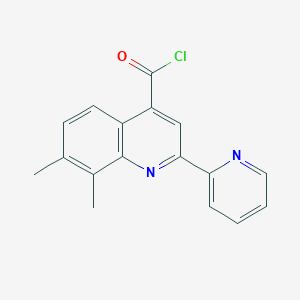
![5-[2-Ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-3-propyl-1,2,3,3a,4,5,6,7a-octahydropyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B12348257.png)
